(4-Chlorophenylthio)acetone
Overview
Description
(4-Chlorophenylthio)acetone is a chemical compound with the molecular formula C9H9ClOSThis compound has been studied for various applications in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Chlorophenylthio)acetone can be synthesized through several methods. One common method involves the reaction of 4,4’-dichlorodiphenyl disulfide with bromoacetone. The reaction is typically carried out under an inert atmosphere using zinc dust as a reducing agent in tetrahydrofuran (THF) at room temperature. The reaction mixture is then subjected to column chromatography to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenylthio)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenylthio)acetone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)acetonitrile: Similar in structure but contains a nitrile group instead of a thioether group.
(4-Chlorophenyl)acetone: Similar in structure but lacks the sulfur atom.
(4-Chlorophenylthio)acetic acid: Contains a carboxylic acid group instead of a ketone group.
Uniqueness
(4-Chlorophenylthio)acetone is unique due to the presence of both a thioether and a ketone functional group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
(4-Chlorophenylthio)acetone, with the chemical formula CHClOS and CAS number 25784-83-2, is a compound that has garnered attention for its potential biological activities. This article reviews diverse studies focusing on the biological effects of this compound, including its antibacterial, anticancer, and enzyme inhibitory properties.
- Empirical Formula : CHClOS
- Molecular Weight : 200.69 g/mol
- Structure : The compound features a chlorophenyl thioether functional group attached to an acetone moiety.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of this compound and related compounds. A significant study highlighted its effectiveness against various bacterial strains:
- Tested Strains : Salmonella typhi, Bacillus subtilis, Staphylococcus aureus, and others.
- Results : Moderate to strong antibacterial activity was observed, particularly against Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 6.67 to 100.00 μg/mL .
Bacterial Strain | MIC (μg/mL) |
---|---|
Bacillus subtilis | 6.67 - 100.00 |
Staphylococcus aureus | Not specified |
Salmonella typhi | Not specified |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. One study demonstrated that extracts containing this compound significantly inhibited the viability of cancer cells:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
- IC50 Values :
Cell Line | IC50 (μg/mL) |
---|---|
HeLa | 6.57 |
MCF-7 | 7.29 |
PC-3 | 7.96 |
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Compounds similar to this compound showed strong inhibitory activity against AChE, suggesting potential applications in treating Alzheimer's disease.
- Urease Inhibition : The compound exhibited significant urease inhibitory activity, which is relevant for managing urease-related disorders .
The mechanisms underlying the biological activities of this compound involve interaction with various cellular pathways:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic processes.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors has been suggested.
- Enzyme Interaction : Binding affinity studies indicate that this compound can effectively bind to active sites of target enzymes, inhibiting their function.
Case Studies
Several case studies have reported the synthesis and biological evaluation of derivatives of this compound:
- A study by Li et al. synthesized various derivatives and evaluated their bioactivities, finding that modifications to the thioether group significantly enhanced antibacterial and anticancer activities .
- Another investigation focused on the structure-activity relationship (SAR), revealing that specific substitutions on the aromatic ring could lead to improved potency against specific bacterial strains and cancer cell lines .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUDWXCHYJJHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313698 | |
Record name | (4-Chlorophenylthio)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25784-83-2 | |
Record name | 1-[(4-Chlorophenyl)thio]-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25784-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 274960 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025784832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25784-83-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Chlorophenylthio)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-chlorophenyl)sulfanyl]propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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